1,3-Dimethyl-1-cyclohexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

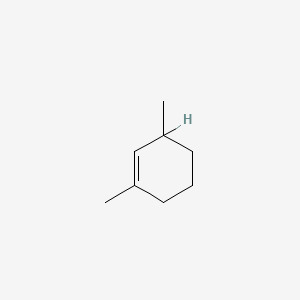

2D Structure

3D Structure

Properties

CAS No. |

2808-76-6 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

1,3-dimethylcyclohexene |

InChI |

InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

XTCMQAVNRXZBRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dimethyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1-cyclohexene is a cyclic alkene of significant interest in organic synthesis. Its structure, featuring a disubstituted cyclohexene (B86901) ring, provides a versatile scaffold for the construction of more complex molecular architectures. This technical guide offers a comprehensive overview of the chemical properties, structure, and reactivity of this compound, including detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Identification

The structure of this compound is characterized by a six-membered carbon ring containing one double bond, with methyl groups attached to carbons 1 and 3.

| Identifier | Value |

| IUPAC Name | 1,3-dimethylcyclohexene |

| CAS Number | 2808-76-6 |

| Molecular Formula | C₈H₁₄ |

| SMILES | CC1=CCCC(C)C1 |

| InChI | InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h6-7H,3-5H2,1-2H3 |

| InChIKey | XTCMQAVNRXZBRH-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 110.20 g/mol | [1][2] |

| Boiling Point | 127.05 °C | [1][3] |

| Melting Point | -81.99 °C (estimate) | [1][3] |

| Density | 0.7991 g/cm³ | [1][3] |

| Refractive Index | 1.4471 | [1][3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of 1,3-dimethylcyclohexanol (B2913386).

Experimental Protocol: Dehydration of 1,3-Dimethylcyclohexanol

Materials:

-

1,3-Dimethylcyclohexanol

-

85% Phosphoric acid (H₃PO₄)

-

Saturated sodium chloride (NaCl) solution

-

10% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Boiling chips

Apparatus:

-

Round-bottom flask (50 mL)

-

Distillation apparatus

-

Separatory funnel

-

Erlenmeyer flask

-

Heating mantle

Procedure:

-

Place 10.0 g of 1,3-dimethylcyclohexanol into a 50 mL round-bottom flask.

-

Carefully add 3 mL of 85% phosphoric acid to the flask along with a few boiling chips.

-

Assemble a distillation apparatus with the round-bottom flask as the distilling flask and a cooled receiving flask.

-

Gently heat the mixture using a heating mantle. The alkene product will co-distill with water as it is formed.

-

Collect the distillate until the reaction ceases.

-

Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium chloride solution to remove the bulk of the water.

-

Separate the organic layer and wash it with 15 mL of 10% sodium carbonate solution to neutralize any remaining acid.

-

Wash the organic layer again with 15 mL of water.

-

Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride for 10-15 minutes.

-

Decant the dried liquid into a clean, dry distillation apparatus and perform a final distillation to purify the this compound product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.[3]

-

¹H NMR Spectroscopy:

-

¹³C NMR Spectroscopy:

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[4] A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (approximately 10 µg/mL).[5]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.[5]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[6]

-

Inlet: Split/splitless injector at 250°C.[6]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

-

Oven Program: Initial temperature of 40°C for 2 minutes, then ramp to 150°C at 10°C/min, and hold for 2 minutes.[6]

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.[6]

-

Mass Range: Scan from m/z 40 to 200.

-

Chemical Reactivity and Mechanisms

This compound undergoes typical alkene reactions, with electrophilic addition being a prominent example.

Electrophilic Addition of HBr

The reaction of this compound with hydrogen bromide (HBr) proceeds via an electrophilic addition mechanism, following Markovnikov's rule.[7]

Experimental Protocol:

-

Dissolve this compound in a non-polar, aprotic solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

-

Allow the reaction to proceed to completion, monitoring by TLC or GC.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, 1-bromo-1,3-dimethylcyclohexane.

-

Purify the product by distillation or column chromatography.

Reaction Mechanism:

The electrophilic addition of HBr to this compound is a two-step process involving the formation of a carbocation intermediate.

Caption: Electrophilic addition of HBr to this compound.

Diels-Alder Reaction

While this compound itself is not a diene, its conjugated isomer, 1,3-dimethyl-1,3-cyclohexadiene, can participate as the diene component in Diels-Alder reactions.[1] this compound can act as a dienophile, although its reactivity is modest due to the lack of electron-withdrawing groups.[1]

Experimental Workflow for a Hypothetical Diels-Alder Reaction:

The following workflow outlines the general steps for a Diels-Alder reaction where this compound could act as a dienophile with a more reactive diene, such as cyclopentadiene.

Caption: General experimental workflow for a Diels-Alder reaction.

Conclusion

This compound is a valuable building block in organic chemistry. This guide has provided a detailed overview of its chemical and physical properties, along with comprehensive experimental protocols for its synthesis and characterization. The presented reaction mechanisms and workflows offer a foundation for further investigation and application of this versatile cyclic alkene in research and development.

References

An In-depth Technical Guide to 1,3-Dimethyl-1-cyclohexene

IUPAC Name: 1,3-dimethylcyclohexene CAS Number: 2808-76-6

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1-cyclohexene, including its chemical properties, synthesis, and reactivity. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a synthetic intermediate.

Chemical and Physical Properties

This compound is a cyclic alkene with a molecular formula of C₈H₁₄. Its structure consists of a six-membered ring containing one double bond, with methyl groups attached to carbons 1 and 3. The presence of these substituents and the double bond influences its stereochemistry and reactivity.

| Property | Value |

| IUPAC Name | 1,3-dimethylcyclohexene |

| CAS Number | 2808-76-6 |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol |

| Boiling Point | 127-128 °C |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: a Grignard reaction with 3-methylcyclohexanone (B152366), followed by the dehydration of the resulting tertiary alcohol.

Experimental Protocol: Synthesis via Grignard Reaction and Dehydration

This protocol is a representative procedure adapted from standard methods for Grignard reactions on cyclic ketones and subsequent alcohol dehydration.

Step 1: Grignard Reaction - Synthesis of 1,3-Dimethylcyclohexan-1-ol

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. A solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (methylmagnesium iodide). The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Grignard Reagent Formation: The remaining methyl iodide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

Addition of Ketone: A solution of 3-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1,3-dimethylcyclohexan-1-ol.

Step 2: Dehydration - Synthesis of this compound

-

Apparatus Setup: The crude 1,3-dimethylcyclohexan-1-ol is placed in a round-bottom flask with a stir bar. A distillation apparatus is assembled.

-

Acid Addition: A catalytic amount of a strong acid, such as phosphoric acid or sulfuric acid, is carefully added to the alcohol.[1][2]

-

Distillation: The mixture is heated to distill the alkene product. The distillate, which will be an azeotrope of the alkene and water, is collected.[1][2]

-

Work-up: The distillate is transferred to a separatory funnel. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and purified by fractional distillation to yield pure this compound.[1][2]

Reactivity and Potential Applications in Synthesis

This compound is a versatile intermediate in organic synthesis. Its double bond can undergo a variety of addition reactions, making it a useful scaffold for the construction of more complex molecules. It has been noted as a precursor to chiral building blocks used in the synthesis of antihistamines and anti-inflammatory agents.

Experimental Protocol: Epoxidation of this compound

This protocol describes a general procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA).

-

Reaction Setup: this compound (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask equipped with a stir bar.

-

Reagent Addition: m-CPBA (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is diluted with dichloromethane and washed successively with a saturated sodium bicarbonate solution (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude epoxide can be purified by column chromatography.

Experimental Protocol: Dihydroxylation of this compound

This protocol outlines the syn-dihydroxylation of an alkene using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant (Upjohn dihydroxylation).[3]

-

Reaction Setup: this compound (1.0 equivalent) is dissolved in a mixture of acetone (B3395972) and water.

-

Reagent Addition: NMO (1.2 equivalents) is added to the solution and stirred until dissolved. A catalytic amount of osmium tetroxide (e.g., 2.5 mol%) is then added.

-

Reaction: The reaction mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the starting alkene.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is stirred vigorously for 30 minutes. The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diol can be purified by column chromatography or recrystallization.[3]

Relevance in Drug Development

While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented, its utility lies in its role as a key synthetic intermediate. The functionalized cyclohexane (B81311) core that can be derived from this molecule is a common motif in many pharmacologically active compounds. For instance, the controlled functionalization of the double bond can introduce stereocenters, which are crucial for the specificity and efficacy of drug molecules. Its application as a precursor for chiral building blocks in the synthesis of antihistamines and anti-inflammatory drugs underscores its importance in the drug discovery and development pipeline.

References

Synthesis of 1,3-Dimethyl-1-cyclohexene from common precursors

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 1,3-dimethyl-1-cyclohexene, a valuable cyclic alkene in organic synthesis. The primary focus is on the acid-catalyzed dehydration of 2,4-dimethylcyclohexanol (B1614846), a reliable and well-documented route. Alternative, though less direct, synthetic strategies involving the Diels-Alder and Wittig reactions are also discussed. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, data analysis, and visual representations of the chemical pathways and workflows.

Primary Synthetic Route: Dehydration of 2,4-Dimethylcyclohexanol

The most direct and commonly employed method for the synthesis of this compound is the acid-catalyzed dehydration of 2,4-dimethylcyclohexanol. This elimination reaction, typically following an E1 mechanism for secondary alcohols, proceeds through a carbocation intermediate and yields a mixture of isomeric alkenes. According to Zaitsev's rule, the most substituted alkene, in this case, this compound, is generally the major product.[1]

Synthesis of the Precursor: 2,4-Dimethylcyclohexanol

The precursor, 2,4-dimethylcyclohexanol, can be readily prepared from the corresponding ketone, 2,4-dimethylcyclohexanone (B1329789), via reduction.

Experimental Protocol: Reduction of 2,4-Dimethylcyclohexanone

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2,4-dimethylcyclohexanone (1 equivalent).

-

Solvent Addition: An appropriate solvent, such as methanol (B129727) or isopropanol, is added to dissolve the ketone.

-

Reducing Agent: Sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent, is added portion-wise to the stirred solution (approximately 1.5 equivalents). The addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: The reaction is stirred at room temperature and can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting ketone.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then quenched by the slow addition of dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate (B1201080) ester.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and filtered.

-

Purification: The solvent is removed by rotary evaporation to yield crude 2,4-dimethylcyclohexanol, which can be purified by distillation or column chromatography if necessary.

| Parameter | Value |

| Reactants | 2,4-Dimethylcyclohexanone, Sodium Borohydride |

| Solvent | Methanol or Isopropanol |

| Temperature | Room Temperature |

| Typical Yield | >90% |

Dehydration of 2,4-Dimethylcyclohexanol

The dehydration of 2,4-dimethylcyclohexanol is an elimination reaction that can be effectively catalyzed by strong, non-nucleophilic acids such as phosphoric acid or sulfuric acid.[2][3] The reaction is driven to completion by distilling off the lower-boiling alkene products as they are formed, in accordance with Le Châtelier's principle.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A 100 mL round-bottom flask is charged with 2,4-dimethylcyclohexanol (e.g., 0.1 mol) and a catalytic amount of 85% phosphoric acid (e.g., 5 mL).[5] Boiling chips are added to ensure smooth boiling.

-

Distillation: The flask is fitted with a fractional distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene product.[6]

-

Heating: The reaction mixture is heated gently. The lower-boiling products (this compound and its isomers, along with water) will co-distill. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.

-

Workup: The distillate, which will separate into an organic and an aqueous layer, is transferred to a separatory funnel. The aqueous layer is removed.

-

Washing: The organic layer is washed with a 10% sodium carbonate solution to neutralize any remaining acid, followed by a wash with a saturated brine solution to aid in the removal of water.[3]

-

Drying: The organic layer is transferred to a clean, dry Erlenmeyer flask and dried over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

-

Final Purification: The dried liquid is decanted or filtered into a clean, dry round-bottom flask for a final simple or fractional distillation to isolate the pure this compound from other isomeric byproducts.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dimethylcyclohexanol | - |

| Catalyst | 85% Phosphoric Acid | [2][5] |

| Reaction Temperature | Distillation temperature of products | - |

| Workup | Aqueous wash, Na₂CO₃ wash, brine wash | [3] |

| Drying Agent | Anhydrous MgSO₄ or CaCl₂ | [6] |

| Typical Yield | 70-85% (based on similar reactions) | [1] |

Alternative Synthetic Routes

While the dehydration of 2,4-dimethylcyclohexanol is a primary method, other synthetic strategies can be considered.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[7] In principle, this compound could be synthesized via a [4+2] cycloaddition between 2-methyl-1,3-butadiene (isoprene) as the diene and propene as the dienophile.

This reaction would likely require high pressure and temperature due to the gaseous nature of propene and its relatively low reactivity as a dienophile. The regioselectivity would also need to be considered.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from carbonyl compounds.[4] this compound could potentially be synthesized by the reaction of 3-methylcyclohexanone (B152366) with a phosphorus ylide generated from ethyltriphenylphosphonium bromide.

A strong base, such as n-butyllithium, would be required to deprotonate the phosphonium (B103445) salt to form the reactive ylide. The stereochemistry of the resulting double bond would depend on the reaction conditions and the nature of the ylide.

Conclusion

The synthesis of this compound is most practically achieved through the acid-catalyzed dehydration of 2,4-dimethylcyclohexanol. This method is advantageous due to the accessibility of the starting materials and the straightforward nature of the experimental procedure. While alternative methods such as the Diels-Alder and Wittig reactions offer theoretical pathways to the target molecule, they may present challenges in terms of reaction conditions and selectivity. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers in the successful synthesis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dimethyl-1-cyclohexene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,3-dimethyl-1-cyclohexene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The information is presented in a structured format with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a clear, tabular format for easy reference and comparison.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the vinylic, allylic, and aliphatic protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.3 | br s | 1H | Vinylic H (C2-H) |

| ~1.9-2.1 | m | 3H | Allylic H (C3-H, C6-H₂) |

| ~1.6 | s | 3H | Methyl H (C1-CH₃) |

| ~1.2-1.8 | m | 4H | Aliphatic H (C4-H₂, C5-H₂) |

| ~0.95 | d | 3H | Methyl H (C3-CH₃) |

¹³C NMR Data

The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule. This compound is expected to show eight distinct signals corresponding to its eight carbon atoms. The approximate chemical shifts are listed below.

| Chemical Shift (δ, ppm) | Assignment |

| ~134 | C1 |

| ~122 | C2 |

| ~35 | C3 |

| ~30 | C4 |

| ~22 | C5 |

| ~31 | C6 |

| ~23 | C1-CH₃ |

| ~21 | C3-CH₃ |

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of specific functional groups. For this compound, the key absorptions are associated with C-H and C=C bonds.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3010 | Medium | =C-H Stretch |

| 2960-2850 | Strong | C-H Stretch (sp³) |

| ~1670 | Medium | C=C Stretch |

| ~1450 | Medium | CH₂ Bend |

| ~1375 | Medium | CH₃ Bend |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[2][3]

| m/z | Relative Intensity (%) | Assignment |

| 110 | 30 | [M]⁺ (Molecular Ion) |

| 95 | 100 | [M - CH₃]⁺ (Base Peak) |

| 67 | 45 | [C₅H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. A standard single-pulse experiment is used with a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 2-5 seconds, and 8-16 scans.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz using a standard proton-decoupled pulse sequence. A spectral width of about 240 ppm is used, with an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 128-1024 scans.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat liquid sample is placed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Stereoisomers and Conformational Analysis of 1,3-Dimethyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereoisomers and conformational landscape of 1,3-dimethyl-1-cyclohexene. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous substituted cyclohexene (B86901) systems, computational chemistry principles, and available spectroscopic data to present a thorough analysis. The document covers the chirality and stereoisomerism of this compound, details the preferred half-chair conformations, and discusses the influence of steric and allylic strain on conformational stability. Quantitative data, derived from theoretical principles and comparisons with related compounds, are presented in tabular format. Furthermore, detailed experimental and computational protocols for the analysis of such systems are provided to guide further research. Visualizations of the stereochemical relationships and conformational equilibria are presented using the DOT language.

Introduction

Substituted cyclohexenes are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. Their conformational preferences and stereochemical arrangements are critical determinants of their biological activity and chemical reactivity. This compound serves as an important model system for understanding the intricate interplay of steric and electronic effects in allylic systems. The presence of a chiral center at the C3 position and the conformational flexibility of the cyclohexene ring give rise to a complex stereochemical landscape. This guide aims to provide a detailed theoretical and practical framework for the stereochemical and conformational analysis of this compound, catering to the needs of researchers in organic chemistry, medicinal chemistry, and drug development.

Stereoisomers of this compound

The structure of this compound features a double bond between C1 and C2, and a methyl group at the C3 position. The C1 and C2 carbons are sp2-hybridized and trigonal planar, while the C3, C4, C5, and C6 carbons are sp3-hybridized and tetrahedral.

Chirality

The C3 carbon atom in this compound is a stereocenter as it is bonded to four different groups: a methyl group, a hydrogen atom, the C2 carbon of the double bond, and the C4 carbon of the ring. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (R)-1,3-dimethyl-1-cyclohexene and (S)-1,3-dimethyl-1-cyclohexene.

The relationship between these stereoisomers can be visualized as follows:

Conformational Analysis

The cyclohexene ring is not planar and, unlike cyclohexane (B81311) which adopts a chair conformation, it preferentially exists in a half-chair conformation to minimize angle and torsional strain. In this conformation, four of the carbon atoms (C1, C2, C3, and C6) are roughly coplanar, while C4 and C5 are out of this plane. The ring can undergo a conformational inversion, leading to two distinct half-chair conformers.

For each enantiomer of this compound, the methyl group at the C3 position can occupy either a pseudo-axial or a pseudo-equatorial position. This gives rise to two primary conformers for each enantiomer.

Conformational Equilibria

The conformational equilibrium of the (R)- and (S)-enantiomers is depicted below. The relative stability of the conformers is dictated by steric interactions, primarily allylic strain.

Allylic Strain

The dominant factor governing the conformational preference is allylic 1,3-strain (A1,3 strain) . This refers to the steric interaction between the substituent at the C3 position and the substituent at the C1 position of the double bond.

-

In the pseudo-axial conformer , the C3-methyl group is in close proximity to the C1-methyl group, leading to significant steric repulsion.

-

In the pseudo-equatorial conformer , the C3-methyl group is positioned away from the C1-methyl group, minimizing this steric clash.

Therefore, the conformer with the C3-methyl group in the pseudo-equatorial position is expected to be significantly more stable.

Quantitative Conformational Analysis

| Parameter | Pseudo-axial C3-Me Conformer | Pseudo-equatorial C3-Me Conformer | Source of Estimation |

| Relative Energy (ΔE) | ~1.5 - 2.5 kcal/mol | 0 kcal/mol (Reference) | Analogy to 3-methylcyclohexene (B1581247) and allylic strain values |

| Dihedral Angle (C1-C2-C3-C(Me)) | ~30-40° | ~150-160° | General values for cyclohexene half-chair |

| Calculated Population (298 K) | ~5-10% | ~90-95% | Based on ΔE |

Table 1: Estimated Quantitative Conformational Data for this compound.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for conformational analysis. Variable temperature (VT) NMR studies can be employed to determine the populations of the conformers and the energy barrier for ring inversion.

Protocol for VT-NMR Analysis:

-

Sample Preparation: Dissolve a pure sample of (R)- or (S)-1,3-dimethyl-1-cyclohexene in a low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

-

Data Acquisition: Acquire a series of ¹H NMR spectra at various temperatures, starting from room temperature and decreasing in increments of 10-20 K until significant spectral changes (broadening, followed by decoalescence into separate signals for each conformer) are observed.

-

Data Analysis:

-

At low temperatures where the exchange is slow, integrate the signals corresponding to the pseudo-axial and pseudo-equatorial conformers to determine their relative populations.

-

Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion from the coalescence temperature.

-

A van't Hoff plot (ln(Keq) vs 1/T) can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

-

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | ~5.4 | Singlet (broad) | Vinylic H at C2 |

| ~1.6 | Singlet | C1-Methyl | |

| ~1.0 | Doublet | C3-Methyl | |

| ¹³C | ~135 | Singlet | C1 |

| ~120 | Singlet | C2 | |

| ~30 | Singlet | C3 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: Actual values may vary depending on the solvent and conformer.

Computational Chemistry

In the absence of extensive experimental data, computational methods provide a reliable means to investigate the conformational landscape.

Protocol for Computational Conformational Analysis:

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s) to identify all possible low-energy conformers.

-

Geometry Optimization and Energy Calculation: Subject the identified conformers to full geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms a true energy minimum.

-

Transition State Search: To determine the energy barrier for ring inversion, locate the transition state structure connecting the two half-chair conformers using a method like the Berny algorithm. A single imaginary frequency corresponding to the ring flip motion will confirm the transition state.

-

Data Analysis: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the conformers and the transition state to construct a potential energy surface for the conformational interconversion.

The logical workflow for a combined experimental and computational analysis is illustrated below.

Conclusion

The stereochemical and conformational analysis of this compound reveals a fascinating interplay of chirality and steric effects within a flexible ring system. The molecule exists as a pair of enantiomers, each of which predominantly adopts a half-chair conformation. The conformational equilibrium is strongly biased towards the conformer with the C3-methyl group in a pseudo-equatorial position to alleviate allylic 1,3-strain. While direct experimental quantification remains an area for future research, the principles outlined in this guide, along with the detailed experimental and computational protocols, provide a robust framework for the investigation of this compound and other similarly substituted allylic systems. A thorough understanding of these conformational preferences is essential for the rational design of molecules with specific three-dimensional structures and desired biological activities.

A Technical Guide to the Prospective Electron Density Distribution in 1,3-Dimethyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electron density distribution in a molecule is a fundamental property that governs its chemical reactivity, intermolecular interactions, and physical characteristics. For a molecule like 1,3-Dimethyl-1-cyclohexene, understanding the nuances of its electronic structure is crucial for predicting its behavior in various chemical environments, which is of particular interest in fields such as medicinal chemistry and materials science. The arrangement of electrons dictates the molecule's electrostatic potential, which in turn influences how it interacts with biological targets or other molecules.

A detailed analysis of the electron density can reveal key features such as regions of high and low electron concentration, the nature of chemical bonds (covalent vs. ionic character), and the distribution of charge across the molecule. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new chemical entities.

This guide provides an in-depth overview of the state-of-the-art methods that would be employed to characterize the electron density distribution of this compound.

Methodologies for Determining Electron Density Distribution

The electron density of a molecule can be determined through both experimental techniques and theoretical calculations.[1] A combination of these approaches often provides the most comprehensive understanding.

2.1. Experimental Methodology: X-ray Crystallography

High-resolution X-ray diffraction is a powerful experimental technique for mapping the electron density within a crystal.[2][3] By analyzing the pattern of diffracted X-rays, a three-dimensional model of the electron density can be constructed.

Experimental Protocol for High-Resolution Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of this compound are required. As it is a liquid at room temperature, crystallization would need to be performed at low temperatures. A suitable method would be slow evaporation of a solution in a high-purity, low-boiling-point solvent, or carefully controlled cooling of the neat liquid until a single crystal forms. The crystal should ideally be between 0.1 and 0.3 mm in all dimensions.[3]

-

Data Collection:

-

The crystal is mounted on a goniometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations, which can smear the electron density.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the intensities and positions of the diffracted X-rays are recorded on a detector. A high-resolution data set is collected, meaning that diffraction data to a high scattering angle (sin(θ)/λ) is measured.

-

-

Data Processing and Refinement:

-

The collected diffraction data is processed to correct for experimental factors such as absorption and background scattering.

-

The initial crystal structure is solved to determine the positions of the atoms.

-

A multipole model is then used to refine the electron density distribution. This model goes beyond the simple spherical atom approximation and allows for aspherical features of the electron density, such as bonding electrons and lone pairs, to be modeled.[4]

-

-

Topological Analysis: The refined electron density is then analyzed using Quantum Theory of Atoms in Molecules (QTAIM) to characterize the chemical bonds and atomic charges.[1][5]

2.2. Computational Methodology: Density Functional Theory (DFT)

Computational chemistry provides a powerful set of tools for calculating and analyzing molecular electron density.[1][6] Density Functional Theory (DFT) is a widely used method that can provide accurate electron densities and related properties.

Computational Protocol for DFT Analysis:

-

Model Building: A 3D model of the this compound molecule is constructed using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.[7][8]

-

Wavefunction and Electron Density Calculation: A single-point energy calculation is performed on the optimized geometry using a higher-level basis set (e.g., aug-cc-pVTZ) to obtain a more accurate wavefunction and electron density.

-

Population Analysis: The calculated electron density is analyzed to determine atomic charges and bond orders. Common methods for this include Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Bader's QTAIM.[2][9] It is important to note that different methods can yield different charge values, with NBO and Bader charges often considered more reliable than Mulliken charges due to the latter's strong basis set dependency.[9]

-

Topological Analysis (QTAIM): Similar to the analysis of experimental data, the theoretical electron density is analyzed to find bond critical points (BCPs) and characterize the nature of the chemical bonds.

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for this compound that would be obtained from the methodologies described above. Note: These values are for illustrative purposes and are not derived from actual experimental or computational studies on this specific molecule.

Table 1: Hypothetical Mulliken Atomic Charges

This table illustrates the partial charges on each atom as would be calculated using Mulliken population analysis from a DFT calculation. These charges indicate the distribution of electrons across the molecule, highlighting electrophilic and nucleophilic regions.

| Atom Number | Atom Type | Hypothetical Mulliken Charge (a.u.) |

| C1 | C | +0.15 |

| C2 | C | -0.20 |

| C3 | C | +0.05 |

| C4 | C | -0.10 |

| C5 | C | -0.12 |

| C6 | C | -0.08 |

| C7 (Methyl on C1) | C | -0.25 |

| C8 (Methyl on C3) | C | -0.26 |

| H (on C2) | H | +0.11 |

| H's (on C4) | H | +0.09 |

| H's (on C5) | H | +0.10 |

| H's (on C6) | H | +0.09 |

| H's (on C7) | H | +0.08 |

| H's (on C8) | H | +0.08 |

Table 2: Hypothetical Bond Critical Point (BCP) Analysis from QTAIM

This table summarizes the properties of the electron density at the bond critical points for selected bonds. These properties provide insight into the nature and strength of the chemical bonds.

| Bond | Electron Density (ρ) at BCP (e/ų) | Laplacian of Electron Density (∇²ρ) at BCP (e/Å⁵) | Ellipticity (ε) |

| C1=C2 | ~2.5 | Negative | ~0.20 |

| C1-C6 | ~1.7 | Negative | ~0.05 |

| C2-C3 | ~1.6 | Negative | ~0.04 |

| C3-C4 | ~1.7 | Negative | ~0.03 |

| C1-C7 | ~1.8 | Negative | ~0.02 |

| C3-C8 | ~1.8 | Negative | ~0.02 |

-

Electron Density (ρ) at BCP: Higher values indicate a stronger bond.

-

Laplacian of Electron Density (∇²ρ) at BCP: A negative value is characteristic of a covalent bond.

-

Ellipticity (ε): This measures the deviation of the electron density from cylindrical symmetry around the bond axis. A higher value, as seen in the C1=C2 bond, is indicative of π-character.

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for determining and analyzing the electron density distribution of a molecule like this compound, integrating both experimental and computational approaches.

Caption: Workflow for Electron Density Analysis.

Conclusion

While a dedicated study on the electron density distribution of this compound has yet to be published, this guide provides a robust framework for such an investigation. By employing a synergistic approach that combines high-resolution X-ray crystallography with advanced computational methods like Density Functional Theory, researchers can obtain a detailed and accurate picture of the molecule's electronic structure. The resulting data, including atomic charges and bond critical point properties, would be instrumental for professionals in drug development and chemical research, enabling a deeper understanding of the molecule's reactivity and interaction potential. The methodologies and illustrative data presented herein serve as a comprehensive starting point for future research in this area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electron density - Wikipedia [en.wikipedia.org]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. docs.materialsproject.org [docs.materialsproject.org]

An In-depth Technical Guide to the Thermodynamic Stability of 1,3-Dimethyl-1-cyclohexene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermodynamic stability of cyclic alkenes is a cornerstone of physical organic chemistry, with profound implications for reaction kinetics, product distributions, and the rational design of synthetic pathways. Among these, the isomers of dimethylcyclohexene (C8H14) serve as an exemplary system for elucidating the intricate interplay of electronic and steric effects that govern molecular stability. This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,3-dimethyl-1-cyclohexene and its positional and stereoisomers. By examining experimental and computational data, we aim to provide a clear framework for understanding the relative energies of these compounds. This document is intended to be a valuable resource for researchers and professionals in chemistry and drug development who require a deep understanding of these fundamental principles.

The stability of an alkene is primarily determined by the degree of substitution of the double bond and the steric strain within the molecule. Generally, more substituted alkenes are more stable due to hyperconjugation and the increased strength of sp2-sp3 carbon-carbon bonds compared to sp3-sp3 bonds. In cyclic systems like dimethylcyclohexene, the conformational preferences of the alkyl substituents and the geometry of the cyclohexene (B86901) ring introduce additional layers of complexity.

This guide will present quantitative thermodynamic data, detail the experimental and computational methodologies used to obtain this data, and provide a visual representation of the relationships between the isomers.

Relative Thermodynamic Stabilities of Dimethylcyclohexane Isomers

The most direct way to compare the thermodynamic stabilities of isomers is by measuring the heat released upon their complete combustion to carbon dioxide and water. The less energy released, the more stable the isomer. For the saturated analogues of our target molecules, the dimethylcyclohexanes (C8H16), experimental data on the heats of combustion provide a clear picture of their relative stabilities.

| Isomer | Stereoisomer | Heat of Combustion (liquid, 25 °C) (kJ/mol) | Relative Stability |

| 1,2-Dimethylcyclohexane | More Stable (trans) | 5255 | |

| Less Stable (cis) | |||

| 1,3-Dimethylcyclohexane | More Stable (cis) | 5211.8 ± 1.7[1] | Most Stable |

| Less Stable (trans) | |||

| 1,4-Dimethylcyclohexane | More Stable (trans) | ||

| Less Stable (cis) |

Note: A lower heat of combustion indicates greater thermodynamic stability. The values for the 1,2- and 1,4- isomers are for comparison and context. The cis-1,3-dimethylcyclohexane (B1347349) is the most stable of these isomers, which is attributed to its diequatorial conformation, minimizing steric strain.[2][3]

Experimental and Computational Methodologies

The determination of the thermodynamic properties of organic compounds relies on a combination of experimental techniques and computational methods.

Experimental Protocols

1. Bomb Calorimetry for Heat of Combustion

The heat of combustion is experimentally determined using a bomb calorimeter.

-

Principle: A known mass of the substance is completely burned in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat evolved during the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

-

Apparatus: The apparatus consists of a high-pressure stainless steel bomb, a water-filled calorimeter vessel, a stirrer, a thermometer with high resolution, and an ignition system.

-

Procedure:

-

A precisely weighed sample of the volatile liquid (e.g., a dimethylcyclohexene isomer) is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation before ignition.

-

The ampoule is placed in a crucible inside the bomb. A known length of fuse wire is positioned to ensure ignition of the sample.

-

The bomb is sealed and purged with oxygen, then filled with oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

The initial temperature is recorded, and the sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.

-

Corrections are made for the heat of ignition and any side reactions (e.g., the formation of nitric acid from residual nitrogen in the bomb).

-

-

Data Analysis: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔH) using the relationship ΔH = ΔU + Δ(pV).

2. Heat of Hydrogenation

For alkenes, the heat of hydrogenation provides a direct measure of the stability of the double bond.

-

Principle: The alkene is catalytically hydrogenated to the corresponding alkane, and the heat released during this exothermic reaction is measured. Isomers that release less heat are more stable.

-

Procedure:

-

A known amount of the alkene isomer is dissolved in a suitable solvent (e.g., acetic acid or hexane) in a reaction calorimeter.

-

A hydrogenation catalyst, such as platinum oxide or palladium on carbon, is added.

-

A known amount of hydrogen gas is introduced, and the temperature change upon reaction is measured.

-

Computational Chemistry Methods

In the absence of comprehensive experimental data, computational chemistry provides a powerful tool for determining the relative thermodynamic stabilities of isomers.

-

Ab Initio and Density Functional Theory (DFT) Calculations: These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.

-

Methodology:

-

The three-dimensional structures of the different dimethylcyclohexene isomers are built in silico.

-

Geometry optimization is performed to find the lowest energy conformation for each isomer. Common computational levels of theory include DFT with functionals like B3LYP and high-level ab initio methods such as G4 or CCSD(T).

-

A suitable basis set, such as 6-311++G(d,p), is used to describe the atomic orbitals.

-

Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

-

The Gibbs free energy (G) of each isomer is then calculated using the equation G = H - TS, where H is the enthalpy and S is the entropy. The relative stabilities are determined by comparing the Gibbs free energies of the isomers.

-

-

Logical Relationships and Stability Hierarchy

The stability of dimethylcyclohexene isomers is governed by a hierarchy of factors:

-

Degree of Double Bond Substitution: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted.

-

Ring Strain: The double bond is generally more stable in an endocyclic (within the ring) position than an exocyclic (outside the ring) position.

-

Stereochemistry of Substituents: In the cyclohexene ring, which adopts a half-chair conformation, substituents prefer pseudo-equatorial positions to minimize steric strain. For cis/trans isomers, the arrangement that minimizes steric interactions will be more stable.

Based on these principles, we can construct a logical flow diagram illustrating the factors that determine the relative stability of a given dimethylcyclohexene isomer.

Conclusion

References

An In-Depth Technical Guide to the Ring Strain Analysis of 1,3-Dimethyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the ring strain in the 1,3-dimethyl-1-cyclohexene molecule. It delves into the theoretical underpinnings of its conformational preferences, quantitative analysis of strain energy, and the experimental and computational methodologies employed for its characterization. This information is critical for professionals in drug development and organic synthesis, where molecular conformation and stability play a pivotal role in chemical reactivity and biological activity.

Introduction to Ring Strain in this compound

The this compound molecule serves as an important model for understanding the interplay of various steric and electronic factors that contribute to the overall strain energy in cyclic and allylic systems. The cyclohexene (B86901) ring adopts a half-chair conformation to minimize angle and torsional strain. The introduction of two methyl groups at positions 1 and 3 creates a complex conformational landscape dominated by allylic strain.

Allylic strain , specifically A(1,3) strain, is a key destabilizing interaction in this molecule. It arises from the steric repulsion between a substituent on the C1 vinylic position and an allylic substituent at the C3 position. The conformational equilibrium of this compound is largely dictated by the minimization of these allylic strain interactions.

Conformational Analysis

The half-chair conformation of this compound can exist in two primary interconverting forms. In one conformer, the C3-methyl group occupies a pseudo-axial position, leading to a significant A(1,3) strain with the C1-methyl group. In the other conformer, the C3-methyl group is in a pseudo-equatorial position, which is expected to be the more stable conformation due to the relief of this steric clash.

The primary steric interactions contributing to the ring strain in the less stable conformer include:

-

A(1,3) Strain: The steric repulsion between the C1-methyl group and the pseudo-axial C3-methyl group.

-

Torsional Strain: Eclipsing interactions along the carbon-carbon bonds of the ring.

-

Angle Strain: Deviation of bond angles from the ideal sp2 (120°) and sp3 (109.5°) geometries.

The following diagram illustrates the conformational equilibrium and the key steric strain.

Quantitative Analysis of Ring Strain

The total ring strain energy of a cyclic molecule can be determined by comparing its experimental heat of formation with that of a hypothetical strain-free acyclic analogue with the same number and type of atoms and bonds.

Experimental Strain Energy Calculation

The strain energy (SE) can be calculated using the following equation:

SE = ΔH°f(acyclic reference) - ΔH°f(cyclic molecule)

For this compound (C8H14), a suitable strain-free acyclic reference is (E)-2,5-dimethyl-3-hexene (C8H16), for which we would need to adjust for the two extra hydrogen atoms. A more direct comparison can be made with an acyclic C8H14 alkene with a similar substitution pattern around the double bond. However, for the purpose of this guide, we will use available data and acknowledge the limitations.

The NIST WebBook provides the standard enthalpy of formation for liquid this compound. To perform a precise calculation, the gas-phase enthalpy of formation is required, which can be estimated or obtained from further experimental data (enthalpy of vaporization). For this illustrative calculation, we will proceed with available liquid-phase data for a related acyclic alkane, acknowledging the inherent approximation.

| Compound | Formula | State | ΔH°f (kJ/mol) | ΔH°f (kcal/mol) |

| This compound | C8H14 | liquid | -103.2 | -24.7 |

| (E)-2,5-Dimethyl-3-hexene | C8H16 | liquid | -159.3 | -38.1 |

Note: A direct comparison is challenging due to the difference in hydrogenation state. A more appropriate acyclic reference would be a C8H14 diene or enyne with minimal steric interactions.

Computational Strain Energy Values

Computational chemistry provides a powerful tool for estimating ring strain. The strain energy can be calculated from the difference in the computed heats of formation between the cyclic molecule and a strain-free reference. For comparison, the strain energies of related cyclic molecules are presented below.

| Molecule | Strain Energy (kcal/mol) |

| Cyclohexane (B81311) | ~0 |

| Cyclohexene | ~2.7 |

| 1-Methylcyclohexene | ~3.5 |

| cis-1,3-Dimethylcyclohexane (diequatorial) | ~0 |

| cis-1,3-Dimethylcyclohexane (diaxial) | >5.5 |

These values are approximate and can vary with the computational method.

Experimental Protocols

Determination of Enthalpy of Formation via Bomb Calorimetry

This protocol outlines the determination of the heat of combustion of this compound, from which the enthalpy of formation can be derived.

Objective: To measure the heat of combustion (ΔHc) of liquid this compound using a constant-volume bomb calorimeter.

Materials:

-

This compound (high purity)

-

Benzoic acid (standard for calibration)

-

Oxygen (high purity)

-

Fuse wire (platinum or similar)

-

Distilled water

-

Bomb calorimeter apparatus

-

Pellet press

-

Analytical balance

Procedure:

-

Calorimeter Calibration:

-

A pellet of benzoic acid (approximately 1 g, weighed to ±0.1 mg) is placed in the crucible of the bomb.

-

A known length of fuse wire is attached to the electrodes, touching the pellet.

-

The bomb is sealed and pressurized with oxygen to approximately 30 atm.

-

The bomb is submerged in a known volume of water in the calorimeter bucket.

-

The sample is ignited, and the temperature change of the water is recorded until a stable final temperature is reached.

-

The heat capacity of the calorimeter (Ccal) is calculated using the known heat of combustion of benzoic acid.

-

-

Sample Combustion:

-

A sealed, thin-walled glass ampoule containing a known mass of this compound (a volatile liquid) is placed in the crucible.

-

The procedure is repeated as for the benzoic acid standard. The ignition of a small amount of a known substance (e.g., mineral oil) can be used to break the ampoule and ignite the sample.

-

The heat of combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter.

-

-

Calculation of Enthalpy of Formation:

-

The standard enthalpy of formation (ΔH°f) is calculated from the experimental heat of combustion (ΔH°c) using Hess's Law and the known standard enthalpies of formation of CO2 and H2O.

-

The following workflow illustrates the process of determining the enthalpy of formation.

Conformational Analysis via Variable Temperature NMR Spectroscopy

Objective: To study the conformational equilibrium of this compound and estimate the energy difference between the conformers.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl3, toluene-d8)

-

NMR spectrometer with variable temperature capabilities

Procedure:

-

Sample Preparation: A dilute solution of this compound in a suitable deuterated solvent is prepared in a high-quality NMR tube.

-

Room Temperature Spectrum: A high-resolution 1H NMR spectrum is acquired at room temperature to assign the proton signals.

-

Low-Temperature Spectra: The temperature of the NMR probe is lowered incrementally (e.g., in 10 K steps). At each temperature, the sample is allowed to equilibrate, and a 1H NMR spectrum is recorded.

-

Data Analysis:

-

As the temperature is lowered, the rate of ring inversion will slow down. If the energy barrier is sufficiently high, the signals for the individual conformers may be resolved (decoalescence).

-

The relative populations of the two conformers can be determined by integrating the corresponding signals.

-

The equilibrium constant (Keq) at each temperature is calculated from the conformer populations.

-

The Gibbs free energy difference (ΔG°) between the conformers is calculated using the equation: ΔG° = -RTln(Keq).

-

A van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

-

Analysis of vicinal coupling constants (3JHH) can provide information about the dihedral angles and thus the preferred conformation.[1]

-

Computational Methodology

Ab Initio Calculation of Ring Strain

Objective: To calculate the ring strain energy of this compound using ab initio methods.

Software: A quantum chemistry software package such as Gaussian, Q-Chem, or similar.

Procedure:

-

Geometry Optimization: The 3D structures of this compound and a suitable strain-free reference molecule (e.g., constructed from a homodesmotic reaction) are built and their geometries are optimized at a high level of theory (e.g., B3LYP/6-31G(d) or higher).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculation: Higher-level single-point energy calculations (e.g., at the G4 or CCSD(T) level) are performed on the optimized geometries to obtain more accurate electronic energies.

-

Homodesmotic Reaction: A balanced hypothetical reaction is constructed where the number of each type of bond is conserved on both the reactant and product sides. This helps to cancel out systematic errors in the calculations. An example of a homodesmotic reaction to determine the strain in cyclohexane is: c-C6H12 + 6 CH3CH3 → 6 CH3CH2CH3

-

Strain Energy Calculation: The strain energy is calculated as the enthalpy change of the homodesmotic reaction.

The logical flow for computational strain analysis is depicted below.

Conclusion

The ring strain of this compound is a result of a combination of angle, torsional, and, most significantly, allylic strain. The molecule preferentially adopts a half-chair conformation where the C3-methyl group is in a pseudo-equatorial position to minimize the A(1,3) steric interaction with the C1-methyl group. The quantitative determination of this strain energy can be achieved through a combination of experimental techniques, such as bomb calorimetry, and high-level computational methods. A thorough understanding of these conformational preferences and the associated strain energies is essential for predicting the reactivity and properties of this and related substituted cyclohexene systems, which are common motifs in natural products and pharmaceutical compounds.

References

Unveiling the Physicochemical Landscape of 1,3-Dimethyl-1-cyclohexene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the physical properties of 1,3-Dimethyl-1-cyclohexene, a cyclic alkene of interest to researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document outlines its key physicochemical characteristics, including boiling point and density, supported by detailed experimental methodologies.

Core Physical Properties of this compound

This compound, with the chemical formula C₈H₁₄ and a molecular weight of 110.20 g/mol , is a flammable, colorless liquid.[1][2][3][4] A comprehensive summary of its key physical properties is presented below.

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The following table provides a consolidated view of these values for easy comparison.

| Physical Property | Value | Source |

| Boiling Point | 127.05 °C | ChemicalBook[5][6] |

| 137 °C | Stenutz[7] | |

| 138–140 °C (estimated) | Vulcanchem[2] | |

| 400.2 K (127.05 °C) | NIST WebBook[8] | |

| Density | 0.7991 g/mL | ChemicalBook[5][6] |

| 0.802 g/mL | Stenutz[7] | |

| 0.81 g/cm³ (predicted) | Vulcanchem[2] | |

| Molar Mass | 110.20 g/mol | PubChem[1] |

| Molecular Formula | C₈H₁₄ | PubChem[1] |

| CAS Number | 2808-76-6 | NIST WebBook[3] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the application and handling of chemical compounds. The following sections detail the standard methodologies for measuring the boiling point and density of liquid hydrocarbons like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For organic compounds such as this compound, several methods can be employed for accurate measurement.[9]

1. Simple Distillation Method:

This method is suitable when a relatively larger sample volume (at least 5 mL) is available.[9][10]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation.

-

The flask is heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which the vapor temperature is constant and condensation occurs on the thermometer bulb.[10]

-

2. Thiele Tube Method:

This micro-method is advantageous when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and a heat source.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The sealed capillary tube is inverted and placed in the test tube.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Density Determination

Density is a fundamental physical property defined as mass per unit volume. For liquid hydrocarbons, common methods for its determination include the use of hydrometers and pycnometers.[11]

1. Pycnometer Method:

This method provides high accuracy for determining the density of liquids.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed, carefully dried, and weighed again to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the procedure with a reference substance of known density (e.g., distilled water).

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Logical Workflow for Synthesis

While various synthetic routes to this compound exist, a common approach involves the dehydration of a corresponding alcohol. The following diagram illustrates a generalized logical workflow for such a synthesis.

Caption: A logical workflow for the synthesis of this compound.

References

- 1. This compound | C8H14 | CID 137726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (2808-76-6) for sale [vulcanchem.com]

- 3. This compound [webbook.nist.gov]

- 4. 1,3-Dimethylcyclohexane | C8H16 | CID 11564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-DIMETHYLCYCLOHEXENE CAS#: 2808-76-6 [m.chemicalbook.com]

- 6. 2808-76-6 CAS MSDS (1,3-DIMETHYLCYCLOHEXENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1,3-dimethylcyclohexene [stenutz.eu]

- 8. This compound [webbook.nist.gov]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. News - Liquid Density Measurement in Hydrocarbon Separation Processes [lonnmeter.com]

Methodological & Application

Application Note: Analysis of 1,3-Dimethyl-1-cyclohexene by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethyl-1-cyclohexene is a cyclic alkene that may be of interest in various fields, including organic synthesis, fragrance chemistry, and as a potential impurity or degradation product in pharmaceutical manufacturing. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

A meticulous experimental protocol is crucial for obtaining reliable and reproducible results. The following sections detail the necessary steps from sample preparation to data analysis.

Sample Preparation

Proper sample preparation is essential to ensure the quality of the analysis and to prevent contamination of the GC-MS system.[3][4]

Materials:

-

This compound standard

-

High-purity volatile solvent (e.g., hexane, dichloromethane)[1]

-

2 mL glass autosampler vials with caps (B75204) and septa[4]

-

Micropipettes and tips

-

Vortex mixer

Protocol:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

For liquid samples, dilute an accurately weighed or measured amount of the sample in the chosen solvent to fall within the calibration range.

-

Ensure the final sample is free of particulate matter by filtration or centrifugation if necessary.[1][3]

-

Transfer the final diluted sample into a 2 mL glass autosampler vial.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation and column used.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1 split ratio) |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-200 m/z |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative data for this compound is summarized below. The retention time is an estimate based on its Kovats retention index on a standard non-polar column.

| Analyte | CAS Number | Molecular Formula | Molecular Weight | Estimated Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 2808-76-6 | C₈H₁₄ | 110.20 | ~ 8-10 | 110, 95, 81, 67, 55, 41 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis process.

Fragmentation Pathway

The mass spectrum of this compound is characterized by several key fragments. The proposed fragmentation pathway is shown below.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful analysis of this compound by GC-MS. The described methods for sample preparation, instrument conditions, and data analysis are robust and can be readily implemented in a laboratory setting. The provided quantitative data and visualizations offer a clear understanding of the expected results and the underlying analytical processes. This methodology is suitable for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require accurate and reliable analysis of this compound.

References

Application Note: Analysis of 1,3-Dimethyl-1-cyclohexene by High-Performance Liquid Chromatography

Introduction

1,3-Dimethyl-1-cyclohexene is a non-polar, volatile cyclic alkene. While gas chromatography (GC) is frequently the method of choice for such volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) can serve as a viable alternative, particularly when GC is unavailable or when specific sample matrices are more amenable to liquid chromatography. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. Reversed-phase chromatography is the most widely used mode of HPLC, separating compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[1][2] This method is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible analytical technique for this compound.

Principle of the Method

The separation is based on the hydrophobic interactions between the non-polar analyte, this compound, and the C18 stationary phase.[3][4][5] A polar mobile phase, consisting of a mixture of acetonitrile (B52724) and water, is used to elute the compound from the column.[6][7] Due to the non-polar nature of the analyte, a high percentage of the organic solvent (acetonitrile) is required to achieve a reasonable retention time. Detection is performed using a UV detector at a low wavelength, as cyclic alkenes typically absorb in the far UV region.[8][9][10]

Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided in the table below.

| Parameter | Recommended Condition |

| Instrumentation | Standard HPLC System with UV Detector |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Experimental Protocol

This section provides a step-by-step protocol for the analysis of this compound.

1. Reagents and Materials

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or ultrapure)

-

This compound analytical standard

-

Methanol (HPLC Grade, for sample dissolution if needed)

-

0.45 µm Syringe filters (PTFE or other solvent-compatible membrane)

2. Mobile Phase Preparation

-

Measure 850 mL of HPLC-grade acetonitrile and 150 mL of HPLC-grade water.

-

Combine the solvents in a clean, appropriate reservoir bottle.

-

Mix thoroughly and degas the mobile phase using sonication for 15-20 minutes or by vacuum filtration to prevent pump cavitation and baseline noise.

3. Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

4. Sample Preparation